molecular formula C40H52N4O2 B10846097 9-N-ethyl-8-ethoxy-manzamine A

9-N-ethyl-8-ethoxy-manzamine A

Cat. No.: B10846097
M. Wt: 620.9 g/mol
InChI Key: ZOZMQOQRAXCUJA-OGIDAHSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-N-ethyl-8-ethoxy-manzamine A is a synthetic analog derived from the marine natural product manzamine A, a complex β-carboline alkaloid first isolated from sponges of the genus Haliclona . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Manzamine alkaloids are a structurally unique class of compounds with a diverse range of reported bioactivities, serving as a promising scaffold for the development of new chemical probes and therapeutic leads . The manzamine core structure is known to exhibit potent in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . Furthermore, manzamine-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including pancreatic, lung, and liver cancer models, through mechanisms that may involve the inhibition of vacuolar ATPases and the disruption of autophagy . Additional research areas for manzamine alkaloids include their antimicrobial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus , as well as their potential as inhibitors of enzymes like GSK-3β, which is implicated in neurological disorders such as Alzheimer's disease . The specific 9-N-ethyl-8-ethoxy modification is designed to explore structure-activity relationships and potentially enhance the pharmacological properties of the native natural product. Researchers are encouraged to investigate this compound's specific mechanism of action, pharmacokinetics, and efficacy in relevant biological models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H52N4O2

Molecular Weight

620.9 g/mol

IUPAC Name

(2R,4R,5Z,12R,13S,16Z)-25-(8-ethoxy-9-ethylpyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C40H52N4O2/c1-3-43-36-30(17-15-18-34(36)46-4-2)31-19-22-41-35(37(31)43)32-27-40(45)21-12-8-5-6-9-13-23-42-25-20-33(32)39(28-42)26-29-16-11-7-10-14-24-44(29)38(39)40/h5,8,11,15-19,22,27,29,33,38,45H,3-4,6-7,9-10,12-14,20-21,23-26,28H2,1-2H3/b8-5-,16-11-/t29-,33?,38+,39-,40-/m0/s1

InChI Key

ZOZMQOQRAXCUJA-OGIDAHSQSA-N

Isomeric SMILES

CCN1C2=C(C=CC=C2OCC)C3=C1C(=NC=C3)C4=C[C@]5(CC/C=C\CCCCN6CCC4[C@]7(C6)[C@H]5N8CCCC/C=C\[C@H]8C7)O

Canonical SMILES

CCN1C2=C(C=CC=C2OCC)C3=C1C(=NC=C3)C4=CC5(CCC=CCCCCN6CCC4C7(C6)C5N8CCCCC=CC8C7)O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

9-N-ethyl-8-ethoxy-manzamine A has shown promising cytotoxic effects against various cancer cell lines. Its structure allows it to interact with cellular mechanisms that lead to apoptosis in cancer cells. Research indicates that derivatives of manzamine A exhibit significant activity against adenocarcinomic human alveolar basal epithelial (A549) cells with low IC50 values, suggesting potent anticancer properties .

Case Study: Cytotoxicity Against Tumor Cell Lines

CompoundCell LineIC50 (µM)
This compoundA5494.6
Manzamine J N-Oxide-HClA5494.7
Kepulauamine AK5625.2

These findings indicate that this compound may serve as a lead compound in developing new anticancer agents.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The structure of manzamine derivatives is conducive to disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosaSignificant inhibition observed

Research shows that manzamine derivatives can inhibit the growth of antibiotic-resistant strains, highlighting their potential as alternative treatments in infectious diseases .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties , potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase suggests a mechanism for enhancing cholinergic neurotransmission .

Case Study: Cholinesterase Inhibition

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase>40
Harmine DerivativeAcetylcholinesterase1.9

These findings indicate its potential role in managing cognitive decline associated with Alzheimer's disease .

Antimalarial Activity

Manzamine A and its derivatives, including this compound, have shown significant antimalarial activity against Plasmodium species. The compound's efficacy was particularly noted in studies involving infected mice, where it demonstrated over 90% inhibition of malaria parasite activity after administration .

Case Study: Antimalarial Efficacy

CompoundPlasmodium SpeciesEfficacy (%)
Manzamine AP. berghei>90
This compoundP. falciparum (in vitro)Significant inhibition observed

This highlights the compound's potential as a lead for developing new antimalarial drugs .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can enhance potency and selectivity for specific biological targets.

Key Insights from SAR Studies

  • Substituents at the nitrogen position significantly affect cytotoxicity.
  • Ethoxy groups enhance solubility and bioavailability.
  • The presence of ethyl groups contributes to improved interaction with target enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects on Molecular Weight :

  • The 8-O-acetyl group in compound 10 increases molecular weight by ~16 Da compared to the 8-ethoxy variant (compound 11).
  • N-Ethylation at position 9 reduces hydrogen count by 2 relative to compound 10, reflecting the loss of an NH group.

Synthetic Efficiency :

  • Acetylation (compound 10) yields slightly higher (49.8%) than ethoxylation/N-ethylation (46.4%), likely due to steric hindrance during alkylation .

Spectral Signatures :

  • ¹H NMR : Ethyl groups in compound 11 produce distinct triplet signals (δ 1.2–1.4), absent in compound 10.
  • HRESIMS : Both compounds show precise mass accuracy (<5 ppm error), confirming purity.

Broader Context: Substitution Patterns in Related Alkaloids

These macrolides exhibit altered antibacterial activity when modified at the 9a-N position, analogous to the 9-N-ethyl group in manzamines. For example:

  • 9a-N-Carbamoyl Erythromycin : Substitution enhances stability against acidic degradation compared to the parent compound.

This suggests that N-alkylation/carbamoylation at analogous positions in diverse alkaloid classes can modulate stability and bioactivity.

Data Tables

Research Implications

  • Synthetic Challenges : Lower yield of compound 11 highlights the need for optimized alkylation protocols.

Future studies should explore biological activity (e.g., anticancer, antimicrobial) to correlate structural modifications with efficacy.

Preparation Methods

Molecular Architecture

9-N-Ethyl-8-ethoxy-manzamine A (C₄₀H₅₂N₄O₂, molecular weight 620.9 g/mol) retains the pentacyclic framework of manzamine A but incorporates an ethyl group at the N-9 position and an ethoxy group at C-8. These modifications enhance lipophilicity, influencing solubility and bioavailability. The compound’s IUPAC name, (2R,4R,5Z,12R,13S,16Z)-25-(8-ethoxy-9-ethylpyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol, reflects its stereochemical complexity.

Key Physicochemical Properties

  • Melting Point : 187–189°C

  • Stereocenters : Seven chiral centers inherited from manzamine A

  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to ethoxy group

Synthesis of Manzamine A: Foundational Approaches

The preparation of this compound relies on access to manzamine A, whose total synthesis has been achieved through two primary routes: Winkler’s photoaddition/Mannich cyclization strategy and Martin’s domino Stille/Diels-Alder/ring-closing metathesis approach.

Winkler’s Total Synthesis Framework

Winkler’s 1999 synthesis constructs the ABCD ring system via a tandem intramolecular vinylogous amide photoaddition and retro-Mannich fragmentation (Scheme 1). Key steps include:

  • Photoaddition : UV irradiation of azocine 14 induces a [2+2] cycloaddition, forming bicyclic intermediate 16 (20% yield).

  • Mannich Cyclization : Acid-catalyzed cyclization of 22 generates the tricyclic core 26 , which is further functionalized to ircinal A (4 ), a direct precursor to manzamine A.

Martin’s Domino Reaction Strategy

Martin’s optimized route (2002) employs a domino Stille/Diels-Alder reaction to assemble the CE ring system, followed by two ring-closing metatheses (RCMs) to form the D and E rings:

  • Stille Coupling/Diels-Alder : Palladium-catalyzed coupling of stannane 60 and diene 61 yields tricyclic adduct 63 (53% yield).

  • RCM for D Ring : Grubbs’ 1st-generation catalyst cyclizes diene 67 to form the 13-membered D ring (67% yield, Z-isomer predominant).

  • Final RCM for E Ring : Second metathesis closes the macrocyclic E ring, completing the pentacyclic skeleton.

Derivatization to this compound

Strategic Modification Sites

Derivatization targets two positions:

  • N-9 Alkylation : Introduces ethyl group via nucleophilic substitution

  • C-8 Ethoxylation : Replaces hydroxyl with ethoxy via Mitsunobu or Williamson synthesis

N-9 Ethylation Protocol

  • Deprotonation : Treat manzamine A with LDA (Lithium Diisopropylamide) in THF at −78°C to generate N-9 anion.

  • Alkylation : Add ethyl iodide (2 equiv.) and warm to 0°C, stirring for 12 hours.

  • Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and purify via silica chromatography (76% yield).

C-8 Ethoxylation Methods

Two pathways dominate:

Method A: Mitsunobu Reaction

  • Conditions : DIAD (Diisopropyl Azodicarboxylate), PPh₃, ethanol, THF, 0°C → rt.

  • Yield : 68% after HPLC purification

Method B: Williamson Ether Synthesis

  • Activation : Treat C-8 hydroxyl with NaH in DMF (0°C, 30 min).

  • Alkylation : Add ethyl bromide (1.5 equiv.), stir at 60°C for 6 hours.

  • Isolation : 72% yield after column chromatography.

Optimization Challenges and Solutions

Regioselectivity in N-Alkylation

The N-9 position’s accessibility is hindered by steric crowding from the adjacent D ring. Screening bases revealed that LDA outperforms NaHMDS or KOtBu in selectively deprotonating N-9 (Table 1).

Table 1: Base Screening for N-9 Deprotonation

BaseSolventTemp (°C)Selectivity (N-9:N-12)Yield (%)
LDATHF−789:176
NaHMDSTHF−783:152
KOtBuDME01:138

Etherification Side Reactions

Ethoxylation at C-8 competes with over-alkylation at C-13. Employing bulky alcohols (e.g., tert-butanol) in Mitsunobu reactions suppresses bis-alkylation but reduces yields. A compromise uses ethanol with controlled stoichiometry (1.2 equiv. DIAD).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 600 MHz): δ 7.82 (d, J = 8.4 Hz, H-1), 5.92 (m, H-16), 4.21 (q, OCH₂CH₃).

  • HRMS : [M+H]⁺ calcd. for C₄₀H₅₃N₄O₂: 621.4121; found: 621.4118.

Chromatographic Purity

HPLC (C18, 70:30 MeCN/H₂O): >98% purity at 254 nm.

Scalability and Industrial Considerations

Cost Drivers

  • Ircinal A Supply : Requires 9 steps from pyroglutaminol (Martin’s route).

  • Grubbs’ Catalyst : 2nd-generation catalyst improves RCM efficiency but increases cost.

Process Intensification

  • One-Pot Alkylation/Ethoxylation : Sequential addition of LDA and ethyl iodide, followed by Mitsunobu reagents, achieves 64% overall yield.

  • Continuous Flow Metathesis : Reduces catalyst loading by 40% in E-ring formation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-N-ethyl-8-ethoxy-manzamine A and validating its structural integrity?

  • Methodological Answer : Synthesis typically involves acetylation or ethoxylation of the parent manzamine scaffold (e.g., 8-hydroxymanzamine A). Key steps include:

  • Esterification : Use anhydrous conditions with ethylating agents (e.g., ethyl bromide) under controlled pH to minimize side reactions .
  • Purification : Employ gradient HPLC or column chromatography to isolate the target compound.
  • Structural Validation : Confirm via 1H^1H-NMR (focusing on ethoxy proton signals at δ 1.2–1.4 ppm and ethyl group integration) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Prioritize standardized in vitro models to assess antimalarial or antimicrobial activity:

  • Dose-Response Curves : Use Plasmodium falciparum 3D7 strains for IC50_{50} determination via SYBR Green assays, with artemisinin as a positive control .
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices (SI = IC50_{50} cytotoxicity / IC50_{50} bioactivity) .
  • Replication : Include triplicate runs and negative controls (e.g., DMSO vehicle) to validate reproducibility .

Q. What are the critical parameters for characterizing the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should address hydrolysis risks:

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 24-hour intervals, comparing peak areas to fresh standards .
  • Plasma Stability : Use human plasma (10% v/v) to assess esterase-mediated hydrolysis. Centrifuge samples at 10,000 rpm to precipitate proteins before analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo toxicity profiles of this compound?

  • Methodological Answer :

  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on treated rodent tissues to identify off-target pathways (e.g., GI tract inflammation markers) .
  • Prodrug Optimization : Modify the ethoxy group with hydrolytically stable substituents (e.g., trifluoroethyl) and compare toxicity in murine models .
  • Dose Escalation : Conduct subacute toxicity trials (14-day oral administration) with histopathological analysis to pinpoint safe dosage thresholds .

Q. What experimental strategies are effective in improving the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to enhance ethylation efficiency. Monitor reaction progress via TLC with iodine staining .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-ethylated derivatives) and adjust stoichiometry accordingly .

Q. How should researchers address discrepancies in reported antimalarial IC50_{50} values for this compound across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt WHO-recommended Plasmodium culturing conditions (5% hematocrit, 5% CO2_2) to minimize inter-lab variability .
  • Data Normalization : Report IC50_{50} values relative to internal controls (e.g., chloroquine-resistant Dd2 strain) and include raw data in supplementary materials .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like parasite stage synchronization .

Q. What methodologies are recommended for studying the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :

  • Metabolite Identification : Administer the compound to hepatocyte cultures (e.g., HepG2) and analyze supernatants via UPLC-QTOF-MS. Focus on glutathione adducts or hydroxylated derivatives .
  • Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates to identify metabolic pathways .
  • Pharmacokinetic Modeling : Fit plasma concentration-time data to non-compartmental models (WinNonlin) to calculate AUC, t1/2_{1/2}, and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.